molecular formula C17H14N2OS B10921878 (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one

(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B10921878
M. Wt: 294.4 g/mol
InChI Key: OQEPFNRAYOVUCV-VOTSOKGWSA-N
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Description

(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an imidazole ring, a phenyl group, and a thienyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Imidazole Derivative: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling with Phenyl Group: The imidazole derivative is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and appropriate ligands.

    Introduction of the Thienyl Group: The thienyl group is introduced via a Heck reaction, where the phenyl-imidazole intermediate is reacted with a thienyl halide in the presence of a palladium catalyst.

    Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thienyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE is investigated for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities due to its ability to interact with specific enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE: Lacks the thienyl group, resulting in different reactivity and biological activity.

    (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(2-THIENYL)-2-PROPEN-1-ONE: Similar structure but with a different substitution pattern on the thienyl ring.

    (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-FURYL)-2-PROPEN-1-ONE: Contains a furan ring instead of a thienyl ring, leading to different chemical properties.

Uniqueness

(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE is unique due to the presence of both an imidazole and a thienyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

(E)-1-(4-imidazol-1-ylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C17H14N2OS/c1-13-8-11-21-17(13)7-6-16(20)14-2-4-15(5-3-14)19-10-9-18-12-19/h2-12H,1H3/b7-6+

InChI Key

OQEPFNRAYOVUCV-VOTSOKGWSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CN=C3

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

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